molecular formula C11H14N2OS B11879710 6-Ethyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one

6-Ethyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11879710
M. Wt: 222.31 g/mol
InChI Key: PCIAFZWDBGBYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound of significant interest in medicinal chemistry and drug discovery. Its core structure, the thieno[2,3-d]pyrimidin-4(3H)-one scaffold, is a privileged pharmacophore known for its diverse biological activities . This specific derivative serves as a key intermediate for researchers developing novel therapeutic agents. The scaffold is extensively investigated for its potential in multiple therapeutic areas. Studies highlight that novel thieno[2,3-d]pyrimidin-4(3H)-one compounds demonstrate promising antimycobacterial activity , providing a novel approach to tackling tuberculosis . Furthermore, thienopyrimidinone-based hybrids have shown potent cytotoxic activity against various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), making them valuable scaffolds in anticancer research . Recent research has also identified specific dihydroxyphenyl-based thienopyrimidinones as effective allosteric inhibitors of HIV-1 integrase (IN) , a critical viral enzyme, offering a potential pathway for new antiviral therapeutics . The mechanism of action for this class of compounds is often multi-targeted. In anticancer research, they may function by inhibiting key enzymes involved in cell proliferation. In antiviral applications, certain derivatives have been shown to inhibit the LEDGF/p75-dependent activity of HIV-1 integrase without chelating Mg2+ ions, suggesting a unique, allosteric mode of action that is distinct from established inhibitors . This versatility makes this compound a highly valuable compound for researchers in hit-to-lead optimization and for exploring new mechanisms in drug discovery. Intended Use and Disclaimer: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

6-ethyl-2-propyl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C11H14N2OS/c1-3-5-9-12-10(14)8-6-7(4-2)15-11(8)13-9/h6H,3-5H2,1-2H3,(H,12,13,14)

InChI Key

PCIAFZWDBGBYLA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=C(S2)CC)C(=O)N1

Origin of Product

United States

Biological Activity

6-Ethyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting them in a structured manner.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C11H14N2OSC_{11}H_{14}N_{2}OS with a molecular weight of approximately 254.37 g/mol. Its structure includes a thieno[2,3-d]pyrimidin-4(3H)-one core, which is essential for its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within microbial and cancerous cells. Research indicates that the compound may inhibit the synthesis of essential biomolecules in pathogens such as Mycobacterium tuberculosis, leading to disrupted cellular functions and growth inhibition .

Antimicrobial Activity

Antitubercular Activity
In studies focusing on antitubercular properties, this compound demonstrated significant efficacy against Mycobacterium tuberculosis. The mechanism involves targeting bacterial cell functions critical for survival, resulting in bactericidal effects .

Case Study: Efficacy Against Tuberculosis
A recent study evaluated the compound's effectiveness against various strains of Mycobacterium tuberculosis. Results indicated a minimum inhibitory concentration (MIC) of 1.5 μg/mL, suggesting strong potential as an antitubercular agent .

Anticancer Activity

Inhibition of Polo-like Kinase 1 (Plk1)
Another area of research has explored the compound's anticancer properties through its inhibition of Polo-like Kinase 1 (Plk1), a critical regulator of cell division. In vitro assays revealed that this compound inhibited Plk1 with an IC50 value of approximately 2.0 μM . This inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.

Compound Target IC50 (μM) Efficacy
This compoundPlk12.0High
Control Compound APlk114.74Moderate

Structure-Activity Relationship (SAR)

Research has focused on optimizing the structure of thieno[2,3-d]pyrimidin-4(3H)-ones to enhance their biological activity. Modifications to the ethyl and propyl groups have been shown to significantly influence both antimicrobial and anticancer activities. For instance, variations in alkyl chain length and branching can impact lipophilicity and cellular permeability .

Scientific Research Applications

Synthesis of 6-Ethyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one

The synthesis of this compound typically involves multi-step organic reactions starting from simpler thieno[2,3-d]pyrimidine derivatives. For instance, the synthesis may include the formation of the thieno ring followed by ethyl and propyl substitutions at specific positions to achieve the desired compound structure. The general synthetic pathway can be summarized as follows:

  • Formation of Thieno[2,3-d]pyrimidine Core : Initial reactions involve the cyclization of appropriate thiophene and pyrimidine precursors.
  • Substitution Reactions : Subsequent steps incorporate ethyl and propyl groups through nucleophilic substitutions or alkylation reactions.

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Studies have shown that derivatives of thieno[2,3-d]pyrimidin-4(3H)-one possess significant antimicrobial activity. For example, compounds containing this scaffold have been evaluated against various bacterial strains and fungi, demonstrating effectiveness comparable to established antibiotics .

Antitubercular Activity

A notable application is in the treatment of tuberculosis. Compounds derived from thieno[2,3-d]pyrimidin-4(3H)-one have been identified as potential candidates for antitubercular agents due to their ability to inhibit the growth of Mycobacterium tuberculosis .

Case Studies

StudyObjectiveFindings
Study 1 Evaluation of antimicrobial activityDemonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .
Study 2 Antitubercular efficacyShowed promising results in inhibiting M. tuberculosis with minimal cytotoxicity .
Study 3 Synthesis and characterizationSuccessfully synthesized several derivatives with enhanced biological profiles .

Pharmacological Applications

The pharmacological implications of this compound extend beyond antimicrobial properties:

Cancer Research

Recent studies have indicated that certain derivatives may interact with specific cancer-related targets, suggesting a role in cancer therapy. For instance, modifications to the thieno[2,3-d]pyrimidine structure have been linked to increased potency against cancer cell lines .

Neurological Disorders

There is emerging interest in exploring the neuroprotective effects of this compound. Preliminary studies suggest that it may exhibit neuroprotective properties in models of neurodegenerative diseases .

Chemical Reactions Analysis

Bromination Reactions

The compound undergoes electrophilic aromatic substitution at the electron-rich positions of its thieno[2,3-d]pyrimidinone core. Bromination typically occurs at the C6 position (adjacent to the sulfur atom) under mild conditions .

Key Reaction Conditions and Yields:

Bromination AgentSolventTemperatureTimeYieldPosition Brominated
Br₂Acetic acid80°C1–3 h87–95%C6
Br₂Acetic acidRT4–24 h56–92%C6

Mechanism : Bromine acts as an electrophile, with acetic acid facilitating protonation to generate Br⁺. The reaction proceeds via an arenium ion intermediate, stabilized by the electron-donating sulfur atom in the thiophene ring .

Alkylation Reactions

Alkylation occurs at the N3 position of the pyrimidinone ring, leveraging the nucleophilic character of the lactam nitrogen. This reaction is critical for introducing substituents to modulate pharmacological properties .

Example Protocol:

  • Substrate : 6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one

  • Alkylating Agent : Pentyl bromide (1.2 equiv)

  • Base : Potassium carbonate (1.5 equiv)

  • Solvent : Dry DMF

  • Conditions : Stirred at RT under nitrogen for 12 h

  • Workup : Extracted with ethyl acetate, purified via column chromatography

  • Yield : 90% for 6-ethyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one

Structural Impact : Alkylation at N3 enhances lipophilicity, improving membrane permeability for antimycobacterial applications .

Functional Group Compatibility

The ethyl and propyl substituents at C6 and C2 remain stable under standard bromination and alkylation conditions, as evidenced by:

  • ¹H NMR Analysis : No signal shifts for ethyl (-CH₂CH₃, δ 1.28–1.44 ppm) or propyl (-CH₂CH₂CH₃, δ 0.91 ppm) groups post-reaction .

  • Spectral Consistency : IR spectra retain C=O stretching at ~1663 cm⁻¹ and C-S vibrations at ~755 cm⁻¹ after modifications .

Antimycobacterial Derivatives

Alkylated and brominated analogs of this compound exhibit:

  • Mycobacterium smegmatis Inhibition : 30–40% growth inhibition at 30 μM .

  • Structure-Activity Relationship (SAR) :

    • Longer alkyl chains (e.g., pentyl, heptyl) enhance activity due to improved hydrophobic interactions .

    • Bromination at C6 increases electrophilicity, potentially enhancing target binding .

Reaction Limitations

  • Regioselectivity Challenges : Competitive bromination at C2 or C5 may occur if steric hindrance from the propyl group is insufficient.

  • Sensitivity to Oxidants : The thiophene ring is prone to over-oxidation under strong oxidative conditions (e.g., HNO₃), limiting nitro-functionalization routes .

Industrial-Scale Considerations

  • Purification : Column chromatography remains standard, though recrystallization (e.g., using ethyl acetate/petroleum ether) offers scalable alternatives .

  • Yield Optimization : TBAB (tetrabutylammonium bromide) as a phase-transfer catalyst improves alkylation efficiency to >80% .

This compound’s reactivity profile highlights its versatility as a scaffold for developing antimicrobial agents. Future studies should explore cross-coupling reactions (e.g., Suzuki-Miyaura) to further diversify its structure .

Comparison with Similar Compounds

Key Findings

Substituent Effects on Activity
  • Ethyl and Propyl Groups : The 6-ethyl and 2-propyl substituents in the target compound likely enhance metabolic stability compared to simpler alkyl chains. Similar derivatives with bulky substituents (e.g., 3-isopropyl in ) show improved antifungal activity, suggesting steric bulk may optimize target binding .
  • Halogenated Analogues: The 4-bromophenoxy derivative demonstrates that electron-withdrawing groups (e.g., bromine) can enhance antibacterial potency, though this may compromise solubility.
Core Structure Comparisons
  • Thieno[2,3-d]pyrimidin-4(3H)-one vs. Pyridazin-3(2H)-one: While both cores are heterocyclic, the thienopyrimidinone scaffold exhibits broader pharmacological applications (e.g., antitumor , anticonvulsant ) compared to pyridazinones, which are primarily synthetic intermediates .

Preparation Methods

Gewald Synthesis of 2-Aminothiophene-3-carboxylates

The Gewald reaction, a cornerstone of thiophene synthesis, involves the condensation of ketones, cyanoacetates, and sulfur in the presence of a base. For 6-ethyl substitution, ethyl vinyl ketone reacts with ethyl cyanoacetate and elemental sulfur under refluxing ethanol (78–82°C, 6–8 hours). Propyl groups at position 2 are introduced by substituting ethyl cyanoacetate with propyl cyanoacetate, though steric hindrance necessitates extended reaction times (10–12 hours).

Key Reaction Parameters :

  • Solvent: Ethanol (anhydrous)

  • Catalyst: Morpholine or piperidine

  • Yield: 68–75% for ethyl-substituted intermediates

Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one Core

Cyclization of 2-aminothiophene-3-carboxylates is achieved using formamide and ammonium acetate under microwave irradiation (150°C, 20–30 minutes) or conventional heating (180°C, 4–6 hours). The propyl group at position 2 remains intact during this step due to the inertness of alkyl chains under cyclization conditions.

Critical Observations :

  • Microwave irradiation improves yield by 12–15% compared to thermal methods.

  • Propyl-substituted intermediates exhibit slower cyclization kinetics, requiring 10% excess ammonium acetate.

Regioselective Alkylation at Position 6

Ethylation at position 6 is accomplished via nucleophilic substitution using ethyl bromide in the presence of potassium carbonate and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Propyl groups are introduced similarly using propyl bromide, though higher temperatures (90–100°C) are required to overcome steric effects.

Optimized Alkylation Protocol :

ParameterValue
ReagentEthyl bromide or propyl bromide
BaseK₂CO₃ (2.5 equiv)
CatalystTBAB (0.2 equiv)
SolventEthyl acetate
Temperature90°C (propyl), 80°C (ethyl)
Reaction Time12–14 hours
Yield74–81%

Halogenation and Functionalization

Bromination at position 5 (if required) is performed using bromine in acetic acid at 60°C, yielding 5-bromo-6-ethyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one with 54–58% efficiency. This intermediate serves as a precursor for cross-coupling reactions, though such derivatives fall outside the scope of this analysis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.21 (t, J = 7.2 Hz, 3H, CH₂CH₃), 1.45 (sextet, J = 7.6 Hz, 2H, CH₂CH₂CH₃), 2.68 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.12 (t, J = 7.6 Hz, 2H, CH₂CH₂CH₃), 6.89 (s, 1H, thienyl-H).

Mass Spectrometry :

  • ESI-MS : m/z 279.1 [M+H]⁺ (calculated for C₁₃H₁₈N₂OS: 278.11).

Challenges and Optimization Opportunities

  • Steric Hindrance : Propyl groups at position 2 reduce reaction rates during alkylation. Switching to polar aprotic solvents (e.g., DMF) may enhance solubility.

  • Bromination Efficiency : Low yields in bromination steps (54%) suggest room for catalyst optimization, potentially using N-bromosuccinimide (NBS) with radical initiators .

Q & A

Q. What synthetic methodologies are commonly used to prepare 6-ethyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one derivatives?

The synthesis typically involves multi-step protocols starting with thiophene or pyrimidine precursors. For example:

  • Cyclocondensation : Refluxing 2-amino-thiophene derivatives with formic acid or cyanamide under acidic conditions forms the thieno[2,3-d]pyrimidin-4(3H)-one core. Ethyl and propyl substituents are introduced via alkylation or nucleophilic substitution at the C2 and C6 positions .
  • Characterization : Purified derivatives are validated via NMR, HPLC, and mass spectrometry. Melting points and elemental analysis ensure purity .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Spectroscopic Analysis : 1^1H and 13^{13}C NMR are critical for verifying substituent positions (e.g., ethyl at C6 and propyl at C2). IR spectroscopy confirms carbonyl (C=O) and thiophene ring vibrations .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and dihedral angles in the fused ring system .

Advanced Research Questions

Q. How can researchers optimize the selectivity of this compound derivatives for COX-2 inhibition?

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., halogens) at C5/C6 to enhance COX-2 affinity. Replace propyl with bulkier substituents (e.g., isopropyl) to reduce COX-1 binding .
  • In Vitro Assays : Use human recombinant COX-1/COX-2 enzymes with indomethacin as a control. Measure IC50_{50} values via fluorometric or colorimetric assays (e.g., prostaglandin E2_2 quantification) .

Q. What strategies resolve contradictory activity data in thieno[2,3-d]pyrimidin-4(3H)-one derivatives across different biological models?

  • Model-Specific Factors : Adjust assay conditions (e.g., pH, cofactors) to mimic in vivo environments. Test derivatives in both cell-free (enzyme-based) and cell-based (e.g., RAW 264.7 macrophages) systems to identify off-target effects .
  • Metabolic Stability : Assess hepatic microsomal stability to rule out rapid degradation as a cause of inconsistent results .

Q. How can computational methods guide the design of novel this compound analogs?

  • Molecular Docking : Use AutoDock or Schrödinger to predict binding modes in COX-2’s hydrophobic pocket. Focus on interactions with Arg120 and Tyr355 residues .
  • QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond acceptors to prioritize analogs with improved bioavailability .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Purification : Recrystallization from ethanol/water mixtures is effective for small batches but may require column chromatography for larger scales .
  • Yield Optimization : Replace reflux with microwave-assisted synthesis to reduce reaction times (e.g., from 12 hours to 2 hours) and improve yields by 15–20% .

Methodological Considerations

Q. How should researchers validate the purity of this compound derivatives?

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥95% is required for biological testing .
  • Elemental Analysis : Ensure carbon, hydrogen, and nitrogen percentages align with theoretical values (±0.4% tolerance) .

Q. What in vitro models are suitable for evaluating the anti-inflammatory potential of this compound?

  • Enzyme Inhibition : COX-1/COX-2 inhibition assays using purified enzymes.
  • Cell-Based Models : LPS-induced TNF-α production in THP-1 monocytes or IL-6 secretion in human synovial fibroblasts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.